Ena-001 Reverses Propofol-Induced Respiratory Depression, Where No Specific Antagonist Exists
In a randomized, double-blind, placebo-controlled crossover trial in healthy human volunteers, a steady-state concentration of 1.0 µg/mL Ena-001 fully reversed the 50% reduction in hypoxic ventilatory response (HVR) induced by propofol at a concentration of 1.47 ± 0.20 µg/mL [1]. The study identified a 50% effective concentration (EC50) of Ena-001 for restoring the depressed HVR at 0.51 ± 0.04 µg/mL [1]. This is a direct comparison to baseline (placebo) and the propofol-induced depressed state, demonstrating a quantifiable restoration of a critical physiological function for which there is no direct pharmacological antidote.
| Evidence Dimension | Hypoxic Ventilatory Response (HVR) Restoration |
|---|---|
| Target Compound Data | Ena-001 at 1.0 µg/mL fully reversed propofol-induced HVR depression. EC50 for HVR reversal = 0.51 ± 0.04 µg/mL |
| Comparator Or Baseline | Propofol alone: 1.47 ± 0.20 µg/mL caused 50% HVR depression. Placebo had no effect. |
| Quantified Difference | Ena-001 (1.0 µg/mL) fully reversed the 50% depression caused by 1.47 µg/mL propofol. |
| Conditions | Randomized, double-blind, placebo-controlled crossover trial in healthy human volunteers (N=14) under isohypercapnic hypoxic conditions. |
Why This Matters
This provides the first direct human evidence of Ena-001's ability to reverse anesthetic-induced respiratory depression, a condition with no receptor-specific reversal agent, establishing its clinical utility in postoperative care.
- [1] Jansen, S., van Lemmen, M., Olofsen, E., Moss, L., Pergolizzi, J., Miller, T., ... & Dahan, A. (2024). Reversal of Propofol-induced Depression of the Hypoxic Ventilatory Response by BK-channel Blocker ENA-001: A Randomized Controlled Trial. Anesthesiology, 140(6), 1076-1087. View Source
